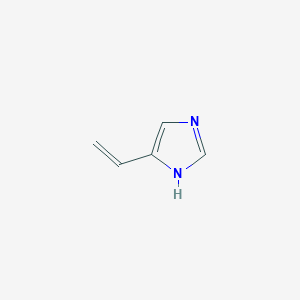

![molecular formula C8H6BrN3O2 B6226518 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid CAS No. 2167518-80-9](/img/no-structure.png)

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .Molecular Structure Analysis

The molecular structure of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is part of a larger family of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” include iodization and protection of the NH group . These reactions are part of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Mecanismo De Acción

Direcciones Futuras

The future directions for the research and development of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” and other pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential as TRK inhibitors . This could include optimizing their synthesis, improving their selectivity for different TRK subtypes, and evaluating their efficacy and safety in preclinical and clinical studies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1H-pyrazolo[3,4-b]pyridine", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and base to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Cool the reaction mixture and acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or chromatography" ] } | |

Número CAS |

2167518-80-9 |

Nombre del producto |

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

Fórmula molecular |

C8H6BrN3O2 |

Peso molecular |

256.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.